molecular formula C7H11NO2 B061455 (S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 172879-74-2

(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No. B061455
M. Wt: 141.17 g/mol
InChI Key: GIBYAWAMDZXFJS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate, is a chemical compound that has been widely used in scientific research. It is a chiral compound that belongs to the pyrrole family and is commonly used as a building block in the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is not well understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the pyrrole ring. It has also been shown to exhibit antioxidant activity and inhibit the activity of certain enzymes.

Biochemical And Physiological Effects

(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant activity, which can help to prevent oxidative damage to cells. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules and can also be used in the development of new synthetic methodologies. However, one limitation of using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate in scientific research. One direction is the development of new synthetic methodologies using (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate as a starting material. Another direction is the study of its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate could be further studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase and butyrylcholinesterase.

Synthesis Methods

The synthesis of (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate can be achieved through a variety of methods. One of the most common methods is the asymmetric hydrogenation of pyrrole-2-carboxylate using a chiral rhodium catalyst. Another method involves the condensation of (S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate acetoacetate and pyrrole in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

(S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been widely used in scientific research due to its versatile nature. It is commonly used as a building block in the synthesis of various bioactive molecules, such as amino acids, peptides, and alkaloids. It has also been used as a starting material for the synthesis of pharmaceuticals, such as antihypertensive agents and anti-inflammatory drugs. Additionally, (S)-(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate 3,4-dihydro-2H-pyrrole-2-carboxylate has been used in the development of new synthetic methodologies and in the study of chirality.

properties

CAS RN

172879-74-2

Product Name

(S)-ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h5-6H,2-4H2,1H3/t6-/m0/s1

InChI Key

GIBYAWAMDZXFJS-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC=N1

SMILES

CCOC(=O)C1CCC=N1

Canonical SMILES

CCOC(=O)C1CCC=N1

synonyms

2H-Pyrrole-2-carboxylicacid,3,4-dihydro-,ethylester,(2S)-(9CI)

Origin of Product

United States

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